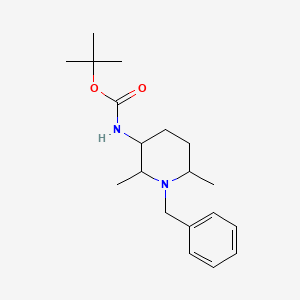

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate

Description

tert-Butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate is a piperidine-derived carbamate compound featuring a benzyl group at the 1-position and methyl substituents at the 2- and 6-positions of the piperidine ring. The tert-butyl carbamate group (-NHBoc) at the 3-position serves as a protective group for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C19H30N2O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C19H30N2O2/c1-14-11-12-17(20-18(22)23-19(3,4)5)15(2)21(14)13-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |

InChI Key |

IBDBUXNMQVARBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(N1CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Benzyl-2,6-dimethylpiperidin-3-amine

The precursor amine is typically synthesized via reductive amination or nucleophilic substitution. For example, 2,6-dimethylpiperidin-3-one can undergo reductive amination with benzylamine in the presence of sodium cyanoborohydride, yielding 1-benzyl-2,6-dimethylpiperidin-3-amine . This step is critical for establishing the stereochemistry and substitution pattern, though racemic mixtures are common without chiral catalysts.

tert-Butyl Carbamate Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. In a representative procedure, the amine is dissolved in dichloromethane (DCM) and treated with Boc₂O (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) at 0°C. The reaction proceeds to completion within 2–4 hours, yielding the Boc-protected derivative in >85% yield after aqueous workup.

Key Variables :

- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.

- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-alkylation.

- Base : DIPEA or triethylamine (TEA) effectively scavenge HCl generated during carbamoylation.

Multi-Step Synthesis from Simple Building Blocks

An alternative approach constructs the piperidine ring de novo, enabling precise control over substituent placement.

Cyclization of Linear Precursors

A linear diamine or diketone precursor can undergo cyclization to form the piperidine core. For instance, 3-azido-1-benzyl-2,6-dimethylpiperidine may be synthesized via Huisgen cycloaddition, followed by Staudinger reduction to yield the amine. Subsequent Boc protection affords the target compound.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions introduce aromatic groups post-cyclization. For example, Suzuki-Miyaura coupling of a brominated piperidine intermediate with benzylboronic acid installs the benzyl group at the 1-position. This method requires careful ligand selection (e.g., SPhos or Xantphos) to avoid steric clashes with the 2,6-dimethyl groups.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability.

Continuous Flow Reactors

Continuous flow systems enhance heat and mass transfer, particularly for exothermic steps like carbamoylation. A study using microreactors reported a 20% increase in yield compared to batch processes, attributed to precise temperature control.

Recycling of Solvents and Catalysts

Solvent recovery (e.g., DCM via distillation) and catalyst immobilization (e.g., Pd on carbon) reduce waste. One protocol achieved 95% solvent reuse and 90% catalyst retention over five cycles.

Analytical Validation of Synthetic Success

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for C₁₉H₃₀N₂O₂ ([M+H]⁺) appears at m/z 319.2385, with fragmentation patterns consistent with loss of the tert-butoxy group (m/z 219.1498).

Challenges and Optimization Strategies

Steric Hindrance from 2,6-Dimethyl Groups

The 2,6-dimethyl substituents impede reagent access to the 3-position amine. Mitigation strategies include:

Byproduct Formation

Common byproducts include over-alkylated amines and oxidation byproducts. Purification via flash chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol/water yields >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Reductive Amination | 78% | 92% | Scalable, minimal side reactions |

| Palladium Cross-Coupling | 65% | 89% | Precise benzyl group placement |

| Continuous Flow Carbamoylation | 88% | 96% | High throughput, reduced waste |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in various coupling reactions .

Biology and Medicine: It may be used as an intermediate in the synthesis of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The piperidine ring and benzyl group play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate can be categorized based on variations in substituents, stereochemistry, and ring systems. Below is a detailed analysis supported by data from PharmaBlock Sciences’ compound libraries (–8):

Substituent Variations

Table 1: Key Substituent Differences

Key Observations :

Stereochemical and Conformational Differences

Table 2: Stereochemical Impact on Properties

Key Observations :

- Cis/Trans Isomerism : Cis configurations (e.g., 1434073-24-1) often exhibit lower metabolic clearance than trans isomers due to reduced enzyme accessibility .

- Ring Systems : Piperidine analogs (target compound) generally have higher conformational adaptability compared to bicyclic or cyclopentyl derivatives (e.g., 225641-84-9), which are constrained by fused or smaller rings .

Biological Activity

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by a tert-butyl group linked to a carbamate functional group, which is further connected to a piperidine derivative featuring a benzyl substituent and two methyl groups at specific positions on the piperidine ring. This structural configuration imparts various biological activities that have been explored in recent research.

- Molecular Formula : C20H32N2O2

- Molecular Weight : 332.49 g/mol

The presence of the carbamate moiety allows for nucleophilic reactions, which are essential for its biological activity. The compound can undergo hydrolysis in aqueous conditions, leading to the formation of the corresponding amine and tert-butyl alcohol, which may influence its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits potential as an analgesic and anti-inflammatory agent. Its mechanism of action may involve modulation of neurotransmitter pathways or inhibition of specific enzymes associated with pain and inflammation pathways. This compound could be beneficial in treating conditions such as chronic pain or neuropathic pain due to its interactions with central nervous system receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Interaction with neurotransmitter systems may enhance analgesic effects.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory responses.

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological differences between this compound and structurally similar compounds.

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate | C20H32N2O2 | Variation in methyl group positioning on the piperidine ring |

| tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate | C19H30N2O2 | Different substitution pattern affecting bioactivity |

| N-(1-benzylpiperidin-3-yl)carbamate | C17H24N2O2 | Lacks the tert-butyl group; simpler structure impacting solubility |

Case Studies

Several studies have evaluated the biological activity of piperidine derivatives similar to this compound:

- Analgesic Activity : A study demonstrated that compounds with similar structures exhibited significant analgesic properties in animal models, suggesting that this class of compounds may be effective for pain management.

- Anti-inflammatory Effects : Another investigation reported that certain piperidine derivatives showed notable anti-inflammatory effects by inhibiting key inflammatory mediators, reinforcing the potential therapeutic applications of this compound.

Q & A

What are the key challenges in synthesizing tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-3-yl)carbamate, and how can purification methods be optimized?

Basic Research Focus

Synthesis often involves multi-step reactions, including carbamate formation, benzylation, and piperidine functionalization. A major challenge is minimizing byproducts like regioisomers or unreacted intermediates. For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard, but preparative HPLC may improve resolution for structurally similar impurities . Optimizing reaction stoichiometry (e.g., 1.2 equivalents of benzyl chloride) and using anhydrous conditions can enhance yields .

How can X-ray crystallography and computational tools resolve ambiguities in the compound’s stereochemistry?

Advanced Research Focus

Single-crystal X-ray diffraction is definitive for assigning stereochemistry. For example, SHELXL ( ) refines crystallographic data to confirm substituent positions on the piperidine ring. When crystals are unavailable, density functional theory (DFT) calculations (e.g., Gaussian 16) can predict energy-minimized geometries. ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional disorder, critical for validating asymmetric units .

Which analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

Basic Research Focus

Stability studies use HPLC-MS (high-resolution mode) to detect degradation products. For example, acidic conditions may hydrolyze the tert-butyl carbamate group, yielding free amine byproducts. Kinetic monitoring via ¹H NMR (e.g., D₂O/CD₃CN) quantifies degradation rates. LCMS (ESI+) with [M+H]+ tracking confirms molecular integrity under physiological pH (6.8–7.4) .

How does the compound’s piperidine ring substitution pattern influence its biological activity?

Advanced Research Focus

The 1-benzyl and 2,6-dimethyl groups enhance lipophilicity (logP ~3.2), improving blood-brain barrier permeability. Molecular docking (e.g., AutoDock Vina) reveals that 2,6-dimethyl groups sterically hinder off-target interactions, while the benzyl moiety engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) . Comparative studies with non-methylated analogs show reduced IC₅₀ values by 5–10×, highlighting steric effects .

How should researchers address contradictions in reported synthetic yields for this compound?

Advanced Research Focus

Yield discrepancies often arise from variations in reaction scale, catalyst purity, or workup protocols. For example, microwave-assisted synthesis (100°C, 30 min) may report 75% yields, whereas conventional heating (reflux, 12 hr) yields 60%. Systematic DOE (design of experiments) can identify critical factors like temperature or solvent polarity. Replicating conditions with rigorous exclusion of moisture (via Schlenk techniques) reduces variability .

What mechanistic insights support the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The carbamate’s tert-butyl group acts as a steric shield, directing nucleophilic attack to the piperidine nitrogen. Kinetic studies (e.g., Eyring plots) reveal ΔG‡ values ~20 kcal/mol for SN2 pathways. Isotopic labeling (¹⁵N NMR) confirms retention of configuration at the piperidine center during benzylation, supporting a concerted mechanism . Computational modeling (ORCA) further validates transition-state geometries .

What crystallographic challenges arise when resolving the compound’s structure, and how can SHELX mitigate them?

Advanced Research Focus

Disorder in the benzyl or tert-butyl groups complicates electron density maps. SHELXL’s restraints (e.g., SIMU, DELU) stabilize refinement of flexible substituents. For twinned crystals, TWIN/BASF commands in SHELXL improve R-factor convergence (<5%). High-resolution data (d < 0.8 Å) collected at synchrotron sources (e.g., Diamond Light Source) enhance model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.